6-Amino-2-methoxy-5-[(4-methylphenyl)sulfonyl]nicotinonitrile
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Overview
Description
6-Amino-2-methoxy-5-[(4-methylphenyl)sulfonyl]nicotinonitrile is an organic compound with the molecular formula C({14})H({13})N({3})O({3})S It is a derivative of nicotinonitrile, characterized by the presence of an amino group, a methoxy group, and a sulfonyl group attached to a methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-methoxy-5-[(4-methylphenyl)sulfonyl]nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with 2-methoxy-5-nitrobenzonitrile.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonylation: The amino group is then sulfonylated with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Cyclization: The resulting intermediate undergoes cyclization to form the nicotinonitrile core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-methoxy-5-[(4-methylphenyl)sulfonyl]nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH(_4)) in dry ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 6-Hydroxy-2-methoxy-5-[(4-methylphenyl)sulfonyl]nicotinonitrile.
Reduction: 6-Amino-2-methoxy-5-[(4-methylphenyl)sulfonyl]nicotinamide.
Substitution: 6-(Substituted amino)-2-methoxy-5-[(4-methylphenyl)sulfonyl]nicotinonitrile derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-Amino-2-methoxy-5-[(4-methylphenyl)sulfonyl]nicotinonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its derivatives may find applications in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 6-Amino-2-methoxy-5-[(4-methylphenyl)sulfonyl]nicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity to its target, while the nitrile group may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2-methoxy-5-[(4-chlorophenyl)sulfonyl]nicotinonitrile
- 6-Amino-2-methoxy-5-[(4-bromophenyl)sulfonyl]nicotinonitrile
- 6-Amino-2-methoxy-5-[(4-fluorophenyl)sulfonyl]nicotinonitrile
Uniqueness
Compared to its analogs, 6-Amino-2-methoxy-5-[(4-methylphenyl)sulfonyl]nicotinonitrile is unique due to the presence of the methyl group on the phenyl ring. This methyl group can influence the compound’s physical properties, such as solubility and melting point, as well as its biological activity by affecting its interaction with molecular targets.
Properties
IUPAC Name |
6-amino-2-methoxy-5-(4-methylphenyl)sulfonylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-9-3-5-11(6-4-9)21(18,19)12-7-10(8-15)14(20-2)17-13(12)16/h3-7H,1-2H3,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLDMIDQMAYVKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C(=C2)C#N)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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